molecular formula C10H8BrClN2 B8394970 5-Bromo-3-chloro-2-ethylquinoxaline

5-Bromo-3-chloro-2-ethylquinoxaline

Cat. No. B8394970
M. Wt: 271.54 g/mol
InChI Key: PHWHPUCXYBORIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394297B2

Procedure details

LDA(Aldrich) (1.7M in heptane/THF/ethylbenzene; 0.60 mL, 1.01 mmol) was added (dropwise, over 1 min) to a solution of 5-bromo-3-chloro-2-methylquinoxaline (126e) (238 mg, 0.92 mmol) in THF (8.0 mL) in an oven-dried flask under argon at −78° C., and the resulting solution was stirred at −78° C. for 7 min. Methyl iodide (0.12 mL, 1.85 mmol) was then added, and the resulting solution was stirred at −78° C. for 15 min, then warmed to 23° C. and stir at 23° C. for 16 h. The reaction mixture was subsequently cooled to 0° C., water (0.5 mL) was added, and the reaction mixture was concentrated onto silica gel and chromatographically purified (silica gel, 0-15% EtOAc/hexanes) to provide 5-bromo-3-chloro-2-ethylquinoxaline (136 mg, 0.50 mmol, 54% yield) as a light-orange solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.04 (1H, d, J=3.1 Hz), 8.02 (1H, d, J=2.3 Hz), 7.60 (1H, t, J=8.0 Hz), 3.20 (2H, q, J=7.4 Hz), 1.44 (3H, t, J=7.4 Hz). m/z (ESI, +ve) 271.0/272.9 (M+H)+.
[Compound]
Name
LDA(Aldrich)
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
238 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[C:5]([Cl:13])[C:6]([CH3:12])=[N:7]2.[CH3:14]I.O>C1COCC1>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[C:5]([Cl:13])[C:6]([CH2:12][CH3:14])=[N:7]2

Inputs

Step One
Name
LDA(Aldrich)
Quantity
0.6 mL
Type
reactant
Smiles
Name
Quantity
238 mg
Type
reactant
Smiles
BrC1=C2N=C(C(=NC2=CC=C1)C)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.12 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at −78° C. for 7 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting solution was stirred at −78° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 23° C.
STIRRING
Type
STIRRING
Details
stir at 23° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was subsequently cooled to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
chromatographically purified (silica gel, 0-15% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
7 min
Name
Type
product
Smiles
BrC1=C2N=C(C(=NC2=CC=C1)CC)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mmol
AMOUNT: MASS 136 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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